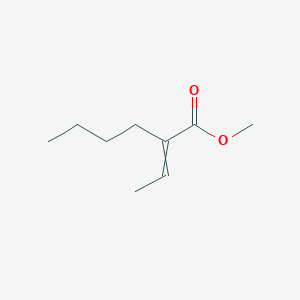
methyl 2-amino-3-(4-bromophenoxy)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-amino-3-(4-bromophenoxy)propanoate is an organic compound that belongs to the class of amino acid derivatives It is characterized by the presence of an amino group, a bromophenoxy group, and a methyl ester group attached to a propanoate backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis of methyl 2-amino-3-(4-bromophenoxy)propanoate typically begins with commercially available starting materials such as 4-bromophenol, methyl acrylate, and ammonia.
Step 1 Formation of 4-bromophenoxyacrylate: 4-bromophenol is reacted with methyl acrylate in the presence of a base such as potassium carbonate to form methyl 3-(4-bromophenoxy)propanoate.
Step 2 Amination: The methyl 3-(4-bromophenoxy)propanoate is then subjected to amination using ammonia or an amine source under suitable conditions to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions, such as the use of continuous flow reactors, to enhance yield and purity. Catalysts and solvents may also be employed to improve reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: Methyl 2-amino-3-(4-bromophenoxy)propanoate can undergo oxidation reactions, typically involving reagents such as hydrogen peroxide or potassium permanganate, to form corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to convert the ester group to an alcohol.
Substitution: The bromine atom in the 4-bromophenoxy group can be substituted with other nucleophiles, such as thiols or amines, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles such as thiols, amines, and halides.
Major Products Formed
Oxidation: Oxo derivatives of the original compound.
Reduction: Alcohol derivatives.
Substitution: Compounds with substituted phenoxy groups.
Scientific Research Applications
Chemistry
Methyl 2-amino-3-(4-bromophenoxy)propanoate is used as a building block in organic synthesis. Its unique structure allows for the creation of various derivatives and analogs, which can be further studied for their chemical properties and reactivity.
Biology
In biological research, this compound may be used as a precursor for the synthesis of bioactive molecules. Its derivatives can be tested for potential biological activities, such as enzyme inhibition or receptor binding.
Medicine
The compound and its derivatives may have potential therapeutic applications. Researchers may investigate its effects on biological pathways and its potential as a drug candidate for treating various diseases.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and materials with specific properties.
Mechanism of Action
The mechanism of action of methyl 2-amino-3-(4-bromophenoxy)propanoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The presence of the amino group and the bromophenoxy group allows for specific interactions with these targets, potentially leading to modulation of biological pathways.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-amino-3-(4-chlorophenoxy)propanoate: Similar structure with a chlorine atom instead of a bromine atom.
Methyl 2-amino-3-(4-fluorophenoxy)propanoate: Similar structure with a fluorine atom instead of a bromine atom.
Methyl 2-amino-3-(4-methylphenoxy)propanoate: Similar structure with a methyl group instead of a bromine atom.
Uniqueness
Methyl 2-amino-3-(4-bromophenoxy)propanoate is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with other molecules. The bromine atom can participate in specific chemical reactions, such as nucleophilic substitution, which may not be as readily achievable with other halogenated analogs.
Properties
Molecular Formula |
C10H12BrNO3 |
|---|---|
Molecular Weight |
274.11 g/mol |
IUPAC Name |
methyl 2-amino-3-(4-bromophenoxy)propanoate |
InChI |
InChI=1S/C10H12BrNO3/c1-14-10(13)9(12)6-15-8-4-2-7(11)3-5-8/h2-5,9H,6,12H2,1H3 |
InChI Key |
SLWRNDGFRIWLGR-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(COC1=CC=C(C=C1)Br)N |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[2-(tert-butyl-dimethyl-silanyloxy)-ethyl]-3-nitro-1H-pyrazole](/img/structure/B8492051.png)













